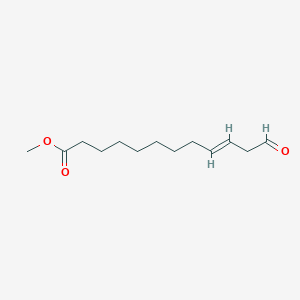
Methyl 12-oxo-9-dodecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-oxo-9-dodecenoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th position and a double bond between the 9th and 10th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-oxo-9-dodecenoate can be synthesized through several methods. One common approach involves the oxidation of methyl linoleate hydroperoxides. This process typically requires the use of oxidizing agents and controlled reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-oxo-9-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields alcohols.
Substitution: Addition reactions can produce a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 12-oxo-9-dodecenoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 12-oxo-9-dodecenoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 12-oxo-9-dodecanoate: Similar structure but lacks the double bond.
Methyl 12-hydroxy-9-dodecenoate: Contains a hydroxyl group instead of a keto group.
Methyl 9,12-octadecadienoate: A longer chain fatty acid ester with two double bonds.
Uniqueness
Methyl 12-oxo-9-dodecenoate is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl (E)-12-oxododec-9-enoate |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,12H,2-5,7,9-11H2,1H3/b8-6+ |
InChI Key |
QMLVRFHLQFNZEI-SOFGYWHQSA-N |
Isomeric SMILES |
COC(=O)CCCCCCC/C=C/CC=O |
Canonical SMILES |
COC(=O)CCCCCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















